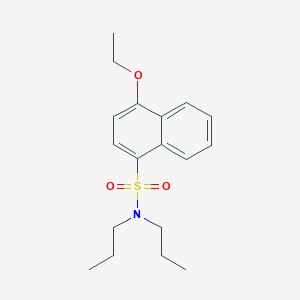
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with an ethoxy group and a sulfonamide moiety, which is further substituted with dipropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using a reducing agent such as iron and hydrochloric acid, yielding 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated using chlorosulfonic acid to produce 1-naphthalenesulfonamide.
Alkylation: The sulfonamide is alkylated with ethyl bromide to introduce the ethoxy group at the 4-position.
N-Alkylation: Finally, the sulfonamide nitrogen is alkylated with propyl bromide to introduce the dipropyl groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-carboxy-N,N-dipropylnaphthalene-1-sulfonamide.
Reduction: 4-ethoxy-N,N-dipropylnaphthalene-1-sulfinamide or 4-ethoxy-N,N-dipropylnaphthalene-1-thiol.
Substitution: 4-amino-N,N-dipropylnaphthalene-1-sulfonamide or 4-thio-N,N-dipropylnaphthalene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide involves:
Molecular Targets: The compound targets bacterial enzymes involved in folate synthesis, similar to other sulfonamides.
Pathways Involved: It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N,N-dipropylnaphthalene-1-sulfonamide
- 4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide
- 4-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide
Uniqueness
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the dipropyl groups on the sulfonamide nitrogen make it structurally distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Propiedades
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione](/img/structure/B5757941.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)
![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)
![5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE](/img/structure/B5758030.png)


